molecular formula C15H22N2OS2 B2996183 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 2034506-15-3

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2996183
CAS No.: 2034506-15-3
M. Wt: 310.47
InChI Key: XZDYMPFAGYYTIB-UHFFFAOYSA-N
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Description

N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide (CAS 2034506-15-3) is a synthetic compound with a molecular formula of C 15 H 22 N 2 OS 2 and a molecular weight of 310.5 g/mol . Its structure is characterized by a thiophene-3-carboxamide group linked via a methylene bridge to a piperidine ring that is substituted at the nitrogen with a tetrahydrothiophene (thiolane) moiety . This specific architecture incorporates multiple heterocyclic systems, a feature known to significantly influence key physicochemical properties, including solubility, metabolic stability, and binding affinity to biological targets . The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for enhancing a molecule's druggability. Its presence often contributes to improved metabolic stability, facilitates transport across biological membranes, and generally favors favorable pharmacokinetic (ADME) properties . Compounds sharing this core structural motif are frequently investigated for their potential interactions with a wide range of biological targets, including various enzymes and G-protein coupled receptors (GPCRs), making them valuable tools in drug discovery research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can handle this compound based on the provided specifications and available safety data.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS2/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDYMPFAGYYTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods involving amines and aldehydes.

    Introduction of Tetrahydrothiophene Moiety: This step often involves the reaction of a thiol with an alkene or alkyne under catalytic conditions to form the tetrahydrothiophene ring.

    Coupling with Thiophene-3-carboxamide: The final step involves the coupling of the piperidine derivative with thiophene-3-carboxamide using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Differences

The following table highlights structural differences between the target compound and similar piperidine-based carboxamides/sulfonamides (Table 1):

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Piperidine Substituent Amide/Sulfonamide Group Heterocycle/Substituent Molecular Formula (MW) Evidence ID
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide Tetrahydrothiophen-3-yl Thiophene-3-carboxamide Thiophene (3-position) Not explicitly provided [7, 8]
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene fentanyl) Phenethyl Thiophene-2-carboxamide Thiophene (2-position) Not provided [3]
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide Cyclopropylsulfonyl Thiophene-3-carboxamide Cyclopropyl sulfone C₁₄H₂₀N₂O₃S₂ (328.5 g/mol) [8]
2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide Tetrahydrothiophen-3-yl Benzamide with ethylthio group Benzene ring C₁₉H₂₈N₂OS₂ (364.6 g/mol) [7]
β'-phenyl fentanyl (N,3-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) Phenethyl Phenylpropanamide Dual phenyl groups Not provided [2]

Functional Implications of Structural Variations

Piperidine Substituents
  • Tetrahydrothiophen-3-yl (Target Compound) : The saturated sulfur-containing ring may enhance metabolic stability compared to phenyl or phenethyl groups (common in fentanyl analogs). Sulfur’s electron-rich nature could also influence receptor binding .
  • Phenethyl (Thiophene Fentanyl, β'-phenyl fentanyl) : Phenethyl groups are hallmark motifs in opioid receptor agonists (e.g., fentanyl). Their removal or replacement (e.g., with tetrahydrothiophene) could reduce µ-opioid receptor affinity or alter selectivity .
Amide Group Modifications
  • Thiophene-3-carboxamide vs. Thiophene-2-carboxamide: The position of the carboxamide on the thiophene ring (3- vs. 2-) may affect steric interactions with receptors. For example, thiophene fentanyl (2-position) is a known opioid analog, whereas the 3-position in the target compound might shift receptor specificity .
  • Benzamide vs. Thiophenecarboxamide : The benzamide derivative in lacks the thiophene heterocycle, which could diminish electronic interactions critical for receptor binding .
Pharmacological and Regulatory Considerations
  • Fentanyl Analogs (–3) : Many piperidine-based carboxamides (e.g., thiophene fentanyl, 4'-methyl acetyl fentanyl) are regulated due to opioid activity. The target compound’s structural divergence (tetrahydrothiophene, 3-carboxamide) may circumvent current regulations but requires further activity testing .
  • Metabolic Stability : The tetrahydrothiophene moiety in the target compound may resist oxidative metabolism better than unsaturated thiophene or phenyl groups, as seen in benzimidazole derivatives like Butonitazene () .

Biological Activity

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a piperidine moiety, and a carboxamide functional group. These structural elements contribute to its pharmacological properties. The presence of the tetrahydrothiophen group is particularly significant, as it may influence the compound's interaction with biological targets.

1. Antiviral Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit antiviral properties. Specifically, they have shown activity against various viral strains by inhibiting viral entry mechanisms. For instance, modifications in the piperidine structure were found to enhance antiviral efficacy against Ebola virus pseudotypes by disrupting the NPC1/EBOV-GP interaction, a critical step in viral entry .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Research has demonstrated that similar thiophene derivatives can induce apoptosis in cancer cell lines. For example, compounds with structural similarities have shown cytotoxic effects in hypopharyngeal tumor cells, suggesting that this compound may also possess similar properties .

3. Cholinesterase Inhibition

Thiophene-based compounds have been evaluated for their ability to inhibit cholinesterase enzymes, which play a role in neurotransmitter regulation. Inhibitors of these enzymes are crucial in treating neurodegenerative diseases like Alzheimer's . The piperidine component is essential for this activity, indicating that modifications to this part of the molecule could enhance its therapeutic profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Viral Entry Inhibition : The compound likely interferes with the interaction between viral glycoproteins and host cell receptors, as seen with other thiophene derivatives .
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or activation of caspases .
  • Enzyme Inhibition : The structural features enable binding to cholinesterase enzymes, leading to increased levels of acetylcholine and enhanced synaptic transmission .

Case Studies

Several studies highlight the biological activity of thiophene derivatives:

StudyFindings
Study 1Demonstrated antiviral activity against Ebola virus pseudotypes through NPC1 inhibition .
Study 2Showed cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating potential for cancer therapy .
Study 3Investigated cholinesterase inhibition with promising results for neurodegenerative disease treatment .

Q & A

Q. How to reconcile conflicting bioactivity data across cell lines?

  • Hypothesis Testing :
  • Cell-Specific Factors : Test for differences in membrane transporters (e.g., P-gp expression via Western blot).
  • Redundancy Analysis : Use siRNA knockdowns to confirm target specificity.
  • Meta-Analysis : Pool data from ≥3 independent experiments with standardized protocols (e.g., MTT assay conditions) .

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